molecular formula C15H8Cl2FNO2 B4136887 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate

3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate

Cat. No. B4136887
M. Wt: 324.1 g/mol
InChI Key: KZHACMHICLFJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate, also known as DCB-F, is a chemical compound that has been widely used in scientific research. It is a derivative of the popular insecticide, dichlorobenzyl, and has been found to have potent antimicrobial and antifungal properties. In

Scientific Research Applications

3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate has been extensively studied for its antimicrobial and antifungal properties. It has been found to be effective against a wide range of bacteria, including gram-positive and gram-negative bacteria. It has also been shown to have antifungal activity against various fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

Mechanism of Action

The mechanism of action of 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate is not fully understood, but it is believed to disrupt the cell membrane of microorganisms, leading to cell death. It is thought to act by increasing the permeability of the cell membrane, causing leakage of intracellular contents and ultimately leading to cell lysis.
Biochemical and Physiological Effects
3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate has been shown to have low toxicity in mammalian cells, making it a promising candidate for further research. It has been found to have no significant effect on cell viability or proliferation at concentrations below 100 μM. However, higher concentrations of 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate have been shown to cause cell death in some cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate in lab experiments is its broad-spectrum antimicrobial and antifungal activity. It has been shown to be effective against a wide range of microorganisms, making it a useful tool for researchers studying infectious diseases. Another advantage is its low toxicity in mammalian cells, which makes it a safe choice for in vitro experiments.
One limitation of using 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate is its solubility in water. It is only sparingly soluble in water, which can make it difficult to work with in some experiments. Another limitation is its potential for non-specific effects. It has been shown to have some non-specific effects on cell viability and proliferation, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate. One area of interest is the development of new derivatives of 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate with improved properties, such as increased solubility or reduced non-specific effects. Another area of research is the exploration of the mechanism of action of 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate, which could lead to the development of new antimicrobial and antifungal agents. Finally, there is a need for further research on the potential applications of 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate in vivo, including studies on its pharmacokinetics and toxicity in animal models.
Conclusion
In conclusion, 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate is a promising compound that has been extensively studied for its antimicrobial and antifungal properties. Its broad-spectrum activity and low toxicity in mammalian cells make it a useful tool for researchers studying infectious diseases. However, its solubility in water and potential for non-specific effects are limitations that need to be addressed. Further research is needed to explore the potential applications of 3,4-dichlorobenzyl 4-cyano-2-fluorobenzoate in vivo and to develop new derivatives with improved properties.

properties

IUPAC Name

(3,4-dichlorophenyl)methyl 4-cyano-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FNO2/c16-12-4-2-10(5-13(12)17)8-21-15(20)11-3-1-9(7-19)6-14(11)18/h1-6H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHACMHICLFJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC(=O)C2=C(C=C(C=C2)C#N)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichlorophenyl)methyl 4-cyano-2-fluorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.